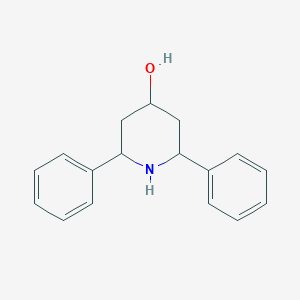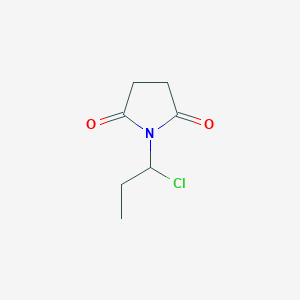
Phosphonium, tetrabutyl-, benzoate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, tetrabutyl-, benzoate (1:1) is an ionic liquid composed of tetrabutylphosphonium cations and benzoate anions. This compound is known for its unique properties, such as high thermal stability, low volatility, and the ability to dissolve a wide range of substances. It is often used in various industrial and scientific applications due to its versatility and effectiveness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphonium, tetrabutyl-, benzoate (1:1) can be synthesized through an acid-base reaction between tetrabutylphosphonium hydroxide and benzoic acid. The reaction typically involves mixing an aqueous solution of tetrabutylphosphonium hydroxide with an excess of benzoic acid, followed by evaporation of water to obtain the ionic liquid .
Industrial Production Methods: In industrial settings, the production of tetrabutylphosphanium benzoate may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced purification processes such as recrystallization and distillation to remove impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphonium, tetrabutyl-, benzoate (1:1) undergoes various chemical reactions, including:
Substitution Reactions: The benzoate anion can participate in nucleophilic substitution reactions, where it replaces other anions in a compound.
Complexation Reactions: The tetrabutylphosphonium cation can form complexes with various metal ions, enhancing the solubility and stability of the metal ions in solution.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically require mild conditions and can be carried out at room temperature using common solvents such as water or ethanol.
Complexation Reactions: These reactions often involve the use of metal salts and may require specific pH conditions to ensure the formation of stable complexes.
Major Products Formed:
Substitution Reactions: The major products are typically new ionic liquids or salts with different anions.
Complexation Reactions: The major products are metal complexes that can be used in various applications, such as catalysis and material science.
Wissenschaftliche Forschungsanwendungen
Phosphonium, tetrabutyl-, benzoate (1:1) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of tetrabutylphosphanium benzoate involves its ability to interact with various molecular targets and pathways. The tetrabutylphosphonium cation can form strong ionic interactions with negatively charged molecules, while the benzoate anion can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to dissolve a wide range of substances and enhance the stability of various chemical species .
Vergleich Mit ähnlichen Verbindungen
Tetrabutylphosphonium Hydroxide: Similar to tetrabutylphosphanium benzoate, this compound is used as a strong base and solvent in various chemical reactions.
Tetrabutylphosphonium Chloride: This compound is used in similar applications, such as catalysis and material science, but has different solubility and stability properties compared to tetrabutylphosphanium benzoate.
Uniqueness: Phosphonium, tetrabutyl-, benzoate (1:1) is unique due to its combination of tetrabutylphosphonium cations and benzoate anions, which provide a balance of hydrophobic and hydrophilic properties. This balance allows it to dissolve a wide range of substances and makes it particularly useful in applications where other ionic liquids may not be effective .
Eigenschaften
CAS-Nummer |
101203-18-3 |
|---|---|
Molekularformel |
C23H41O2P |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
tetrabutylphosphanium;benzoate |
InChI |
InChI=1S/C16H36P.C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 |
InChI-Schlüssel |
ZMENDZUPTXLTAG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2-[(4-methylphenyl)amino]acetate](/img/structure/B8612958.png)

![N-(1H-pyrrolo[3,2-c]pyridin-4-yl)acetamide](/img/structure/B8612961.png)





![4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile](/img/structure/B8613029.png)





